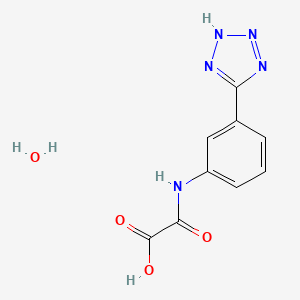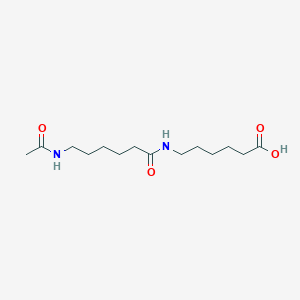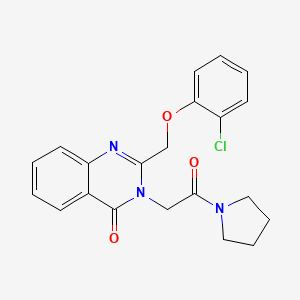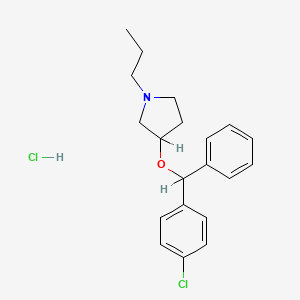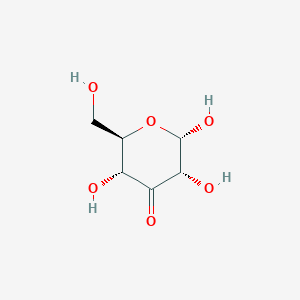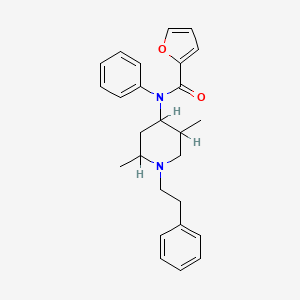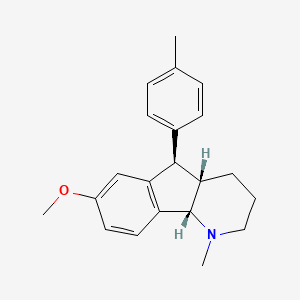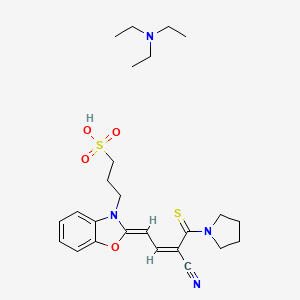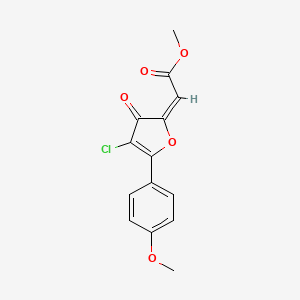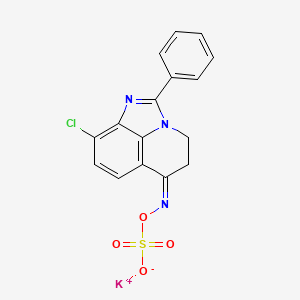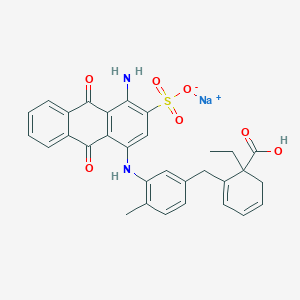
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an anthryl group, a benzoate group, and a sulfonate group, among others.
Métodos De Preparación
The synthesis of Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically includes:
Formation of the anthryl intermediate: This step involves the reaction of anthracene with suitable reagents to introduce the sulfonate and amino groups.
Coupling with the benzoate group: The intermediate is then coupled with a benzoate derivative under specific reaction conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and sulfonate groups can undergo substitution reactions with suitable electrophiles or nucleophiles. Common reagents used in these reactions include potassium permanganate (oxidation), sodium borohydride (reduction), and various halogenating agents (substitution).
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Compared to other similar compounds, Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
- This compound
- Trisodium 4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino]-6-[(2,5,6-trichloropyrimidin-4-yl)amino]benzene-1,3-disulphonate
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
93942-77-9 |
|---|---|
Fórmula molecular |
C31H27N2NaO7S |
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
sodium;1-amino-4-[5-[(6-carboxy-6-ethylcyclohexa-1,3-dien-1-yl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H28N2O7S.Na/c1-3-31(30(36)37)13-7-6-8-19(31)14-18-12-11-17(2)22(15-18)33-23-16-24(41(38,39)40)27(32)26-25(23)28(34)20-9-4-5-10-21(20)29(26)35;/h4-12,15-16,33H,3,13-14,32H2,1-2H3,(H,36,37)(H,38,39,40);/q;+1/p-1 |
Clave InChI |
FJAHOYDVKNJXFW-UHFFFAOYSA-M |
SMILES canónico |
CCC1(CC=CC=C1CC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


